N,O-Diacetyl Pseudoephedrine-d3
Description
N,O-Diacetyl Pseudoephedrine-d3 is a deuterium-labeled derivative of pseudoephedrine, a well-known adrenergic agonist. This compound features acetyl groups attached to both the nitrogen (N) and oxygen (O) atoms of pseudoephedrine, along with three deuterium atoms replacing hydrogen at specific positions (typically the methyl groups) . Its molecular formula is C₁₄H₁₆D₃NO₃, with a molecular weight of approximately 252.34 g/mol (calculated from non-deuterated analogs) .
Primarily used in pharmaceutical research, this compound serves as a stable isotope-labeled internal standard in mass spectrometry (MS) and liquid chromatography (LC) studies, enabling precise quantification of pseudoephedrine and its metabolites in biological matrices . Its deuterated structure minimizes interference from endogenous compounds, enhancing analytical accuracy . The compound is stored at -20°C to ensure stability and is typically provided at >95% purity .
Properties
Molecular Formula |
C₁₄H₁₆D₃NO₃ |
|---|---|
Molecular Weight |
252.32 |
Synonyms |
(S,S)-N-[2-(Acetyloxy)-1-methyl-2-phenylethyl]-N-methylacetamide-d3; N,O-Diacetyl-(+)-pseudoephedrine-d3; |
Origin of Product |
United States |
Comparison with Similar Compounds
N,O-Diacetyl Pseudoephedrine (Non-Deuterated)
- Molecular Formula: C₁₄H₁₉NO₃
- Molecular Weight : 249.31 g/mol
- CAS Number : 144032-36-0
- Key Features :
- Lacks deuterium atoms, making it unsuitable for isotope dilution assays.
- Acts as a prodrug or synthetic intermediate in nasal decongestant research due to enhanced lipophilicity from diacetylation .
- Storage conditions vary: -20°C (solid form) or room temperature (solutions) depending on supplier specifications .
N-Acetyl Pseudoephedrine-d3
- Molecular Formula: C₁₂H₁₄D₃NO₂
- Molecular Weight : ~210.28 g/mol
- CAS Number: Not available
- Key Features :
Pseudoephedrine-d3 Hydrochloride
- Molecular Formula: C₁₀H₁₃D₃ClNO
- Molecular Weight : 204.71 g/mol
- CAS Number : 284665-25-4
- Key Features: Deuterated at the N-methyl group, retaining pseudoephedrine’s core structure without acetylation . Primarily employed in therapeutic drug monitoring and pharmacokinetic studies . Higher solubility in polar solvents (e.g., methanol) compared to acetylated derivatives .
O-Acetyl Pseudoephedrine Hydrochloride
- Molecular Formula: C₁₂H₁₇ClNO₃ (estimated)
- CAS Number : 1630-34-8
- Used to study site-specific acetylation effects on receptor binding and bioavailability .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Deuterium Labeling: The inclusion of deuterium in this compound significantly improves analytical precision in MS by reducing background noise, a critical advantage over non-deuterated analogs .
- However, this modification may also alter receptor affinity, as seen in studies of O-acetylated pseudoephedrine .
- O-terminal) can lead to divergent biological activities . This underscores the importance of structural characterization in acetylated compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
